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In Vitro Profile of BMS-748730 (4'-Hydroxy Dasatinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BMS-748730	
Cat. No.:	B1667239	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-748730, also known as 4'-Hydroxy Dasatinib, is a primary metabolite of Dasatinib (BMS-354825), a potent, orally available second-generation tyrosine kinase inhibitor. Dasatinib is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Understanding the in vitro characteristics of its metabolites is crucial for a comprehensive assessment of the drug's overall activity and safety profile. This technical guide provides a detailed overview of the in vitro studies of BMS-748730 and its parent compound, Dasatinib, focusing on their mechanism of action, kinase inhibition profiles, and the experimental protocols used for their characterization. While extensive data is available for Dasatinib, information specifically detailing the in vitro activity of BMS-748730 is limited, with available literature suggesting its activity is significantly lower than the parent compound.[3]

Mechanism of Action

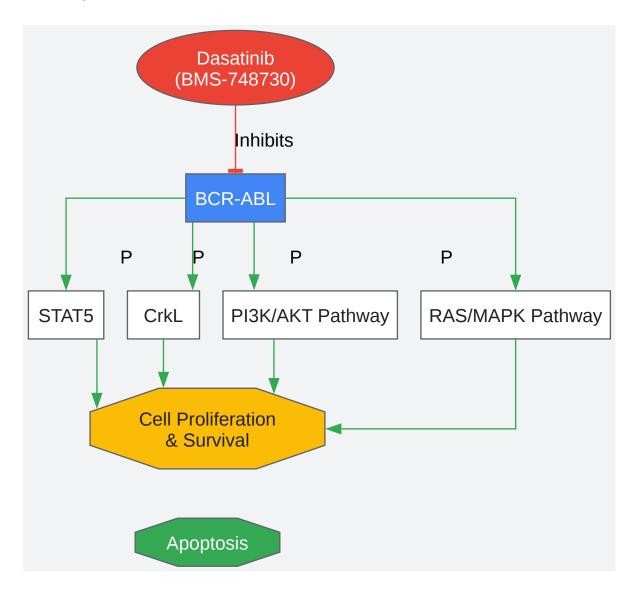
BMS-748730, as a metabolite of Dasatinib, is understood to share the same mechanism of action. Dasatinib functions as a multi-targeted tyrosine kinase inhibitor.[4] Its primary therapeutic effect in CML and Ph+ ALL is derived from the potent inhibition of the BCR-ABL fusion protein, the constitutively active tyrosine kinase that drives oncogenesis in these malignancies.[1][2]



Dasatinib is notable for its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant BCR-ABL mutations.[5] Beyond BCR-ABL, Dasatinib potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[2] This broad-spectrum inhibition disrupts multiple downstream signaling pathways essential for cancer cell proliferation, survival, and migration.[4]

Signaling Pathway Inhibition

The primary signaling cascade disrupted by Dasatinib and, by extension, its metabolites, is the BCR-ABL pathway. Inhibition of BCR-ABL's kinase activity prevents the phosphorylation of downstream substrates like CRKL and STAT5, leading to the suppression of pro-survival and proliferative signals.





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BCR-ABL signaling pathway and inhibition by Dasatinib.

Quantitative Data: In Vitro Kinase Inhibition

The potency of Dasatinib and its metabolites is quantified by their half-maximal inhibitory concentration (IC50) against various kinases. The following tables summarize the available data for Dasatinib. While specific IC50 values for **BMS-748730** are not widely reported, it is generally understood that its inhibitory activity is substantially lower than that of Dasatinib.[3]

Table 1: In Vitro Inhibitory Activity of Dasatinib against Key Kinases

Kinase Target	IC50 (nM)
BCR-ABL	<1 - 9
SRC	0.5
c-KIT	-
PDGFRβ	-
LYN	-
FYN	-

Note: IC50 values are compiled from various sources and can differ based on assay conditions. [4][6][7]

Table 2: Comparative In Vitro Potency of Dasatinib and Imatinib against BCR-ABL

Compound	Potency vs. Wild-Type BCR-ABL (relative to Imatinib)
Dasatinib	~325-fold more potent
Imatinib	1

This comparison highlights the significantly greater potency of Dasatinib.[8]



Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize tyrosine kinase inhibitors like Dasatinib and its metabolites.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 of a compound by measuring the amount of ADP produced in a kinase reaction.

Materials:

- Purified recombinant human kinases (e.g., ABL, SRC).
- Specific peptide or protein substrates for each kinase.
- Test compounds (Dasatinib, BMS-748730) dissolved in 100% DMSO.
- ATP.
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ADP-Glo™ Kinase Assay kit.
- White, opaque 384-well assay plates.
- Plate-reading luminometer.

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the test compound in 100% DMSO.
 - Create a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
 - Prepare the kinase, substrate, and ATP solutions in kinase buffer to their optimal concentrations (often near the Km for ATP and substrate).



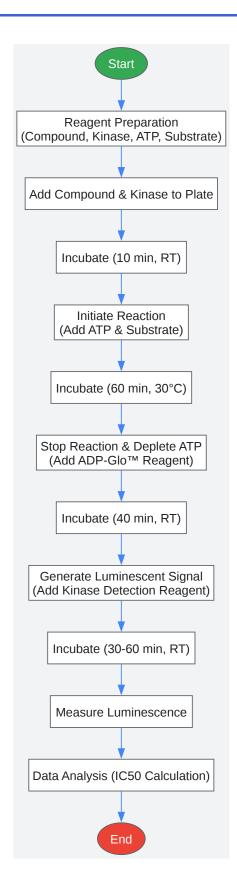
· Kinase Reaction:

- Add 2.5 μL of the test compound dilution or DMSO (vehicle control) to the wells of a 384well plate.
- \circ Add 2.5 μL of the kinase solution to each well and incubate for 10 minutes at room temperature.
- \circ Initiate the kinase reaction by adding 5 μL of a solution containing ATP and the appropriate substrate.
- Incubate the plate for 60 minutes at 30°C.

· Signal Detection:

- ∘ Terminate the kinase reaction and deplete the remaining ATP by adding 10 μ L of ADP-Glo[™] Reagent to each well.
- Incubate the plate for 40 minutes at room temperature.
- \circ Add 20 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate the plate for 30-60 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Plot the luminescence signal against the logarithm of the test compound concentration.
 - Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.[9]





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Workflow for an in vitro kinase inhibition assay.



Cell-Based BCR-ABL Phosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit the phosphorylation of BCR-ABL and its downstream substrates in a cellular context.

Materials:

- CML cell line (e.g., K562).
- · Complete cell culture medium.
- Test compounds (Dasatinib, BMS-748730) dissolved in DMSO.
- Phosphate-buffered saline (PBS).
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- · BCA protein assay kit.
- · SDS-PAGE gels and running buffer.
- Transfer buffer and PVDF membranes.
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary antibodies (e.g., anti-phospho-CrkL, anti-total CrkL, anti-β-actin).
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- · Imaging system.

Procedure:

- Cell Culture and Treatment:
 - Culture K562 cells to the desired density.



- Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).
- Cell Lysis:
 - Harvest the cells and wash with ice-cold PBS.
 - Lyse the cells in lysis buffer on ice.
 - Clarify the lysates by centrifugation.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts, prepare samples with Laemmli buffer, and boil.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection and Analysis:
 - Add chemiluminescent substrate and capture the signal using an imaging system.
 - Quantify band intensities to determine the relative levels of phosphorylated and total proteins.[7]

Conclusion



BMS-748730, or 4'-Hydroxy Dasatinib, is a metabolite of the potent multi-targeted tyrosine kinase inhibitor, Dasatinib. The in vitro activity of Dasatinib against BCR-ABL and SRC family kinases is well-documented and forms the basis of its clinical efficacy. While direct quantitative in vitro data for **BMS-748730** is not extensively available, the existing literature suggests that its activity is substantially lower than the parent compound. The experimental protocols detailed in this guide provide a framework for the continued in vitro characterization of Dasatinib, its metabolites, and novel tyrosine kinase inhibitors. Further studies are warranted to fully elucidate the in vitro profile of **BMS-748730** and its contribution to the overall pharmacological effects of Dasatinib.

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- To cite this document: BenchChem. [In Vitro Profile of BMS-748730 (4'-Hydroxy Dasatinib): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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